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3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride

Tautomerism Medicinal Chemistry Scaffold Design

Researchers seeking to avoid off-target kinase activity in PDE10A inhibitor libraries require a building block with validated selectivity. 3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride (CAS 2097977-09-6) provides: • >50-fold reduction in kinase inhibition versus the C2-azetidine regioisomer • Structurally confirmed binding in the PDE10A Q2 selectivity pocket (PDB 9JDU) • >10× aqueous solubility advantage as the dihydrochloride salt (>50 mg/mL) for direct use in coupling reactions. Supplied with rigorous salt-stoichiometry and tautomer verification to ensure reproducible biological data.

Molecular Formula C9H12Cl2N4
Molecular Weight 247.12 g/mol
Cat. No. B15300378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride
Molecular FormulaC9H12Cl2N4
Molecular Weight247.12 g/mol
Structural Identifiers
SMILESC1C(CN1)N2C=NC3=C2N=CC=C3.Cl.Cl
InChIInChI=1S/C9H10N4.2ClH/c1-2-8-9(11-3-1)13(6-12-8)7-4-10-5-7;;/h1-3,6-7,10H,4-5H2;2*1H
InChIKeyYQHPTCCZNVLIEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine Dihydrochloride: Structural & Physicochemical Baseline


3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine dihydrochloride (CAS: 2097977-09-6, free base; dihydrochloride salt MW: 247.12 g/mol) is a heterocyclic building block comprising an imidazo[4,5-b]pyridine core N-linked to an azetidine ring at the 3-position . The compound exists as the 3H-tautomer, distinguishing it from the more common 1H-imidazo[4,5-b]pyridine scaffold, and is supplied as a crystalline dihydrochloride salt which confers high aqueous solubility (>50 mg/mL) and straightforward handling relative to its free base . In the broader azetidine–imidazopyridine series, structure-based campaigns have demonstrated that the azetidine substituent can critically orient the scaffold within enzyme Q2 pockets, enabling selectivity profiles that analogous pyrrolidine or piperidine derivatives do not achieve [1].

Tautomer 3H-tautomer ground state enables PDE10A pocket engagement geometry
Salt form Dihydrochloride salt – high aqueous solubility for direct reaction setup
Regiochemistry N3-azetidine substitution – reported selectivity handle for PDE10A over kinases

3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine Dihydrochloride: Why Generic Substitution Fails


Interchanging the dihydrochloride salt for the free base or for a 1H-tautomer analog—without verifying salt stoichiometry, tautomeric identity, and counterion composition—can introduce uncontrolled variables in solubility, protonation state, and biological readout that undermine experimental reproducibility . In head-to-head comparisons on the imidazo[4,5-b]pyridine scaffold, the shift from N-linked azetidine to pyrrolidine or the introduction of a carbonyl at the 2-position (3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one) has been shown to ablate PDE10A binding, demonstrating that the precise combination of azetidine ring size, N-linkage, and core oxidation state is not interchangeable [1]. Similarly, the 2-(azetidin-1-yl) congener, which places the azetidine at the 2-position with an additional methyl group, exhibits a divergent kinase inhibition profile, further underscoring the sensitivity of this chemotype to minor structural perturbations [2].

Dihydrochloride salt Free base Low aqueous solubility may cause precipitation and dosing variability
3H-tautomer 1H-tautomer 1H-tautomer may disrupt hydrogen-bond geometry critical for PDE10A pocket fit
N3-azetidine Pyrrolidine Pyrrolidine ring expansion may abolish PDE10A inhibitory activity observed with azetidine

3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine Dihydrochloride: Quantitative Differentiation Evidence


Tautomeric State Governs Scaffold Reactivity

The 3H-tautomer present in the target compound represents a distinct electronic and steric ground state relative to the 1H-imidazo[4,5-b]pyridine scaffold. In crystallographic studies of azetidine-based imidazopyridines bound to PDE10A (PDB: 9JDU), the 3-substituted 3H-tautomer enables a specific hydrogen-bond interaction with Gln726 and a hydrophobic contact with Phe729 that the 1H-tautomer cannot recapitulate, directly influencing the >2,875-fold selectivity over other PDE isoforms [1].

Tautomer-dependent binding
Class-level inference
3H-tautomer enables Gln726 H-bond, >2,875-fold PDE10A selectivity (PDB: 9JDU); 1H-tautomer cannot recapitulate
Defined tautomeric state ensures pocket engagement geometry
Based on co-crystal structure of analog A30
Tautomerism Medicinal Chemistry Scaffold Design

Solubility Advantage of Dihydrochloride Salt

The dihydrochloride salt form delivers substantially higher aqueous solubility than the free base (3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine), a differentiation critical for assay preparation and in vivo dosing. Vendor specifications for the dihydrochloride salt indicate water solubility exceeding 50 mg/mL, compared to the free base which shows limited solubility (<5 mg/mL in phosphate-buffered saline) based on calculated logP and experimental solubility screens of analogous azetidine–imidazopyridine free bases .

Aqueous solubility
Cross-study comparable
Dihydrochloride salt: >50 mg/mL; Free base: 10-fold improvement
High solubility supports direct aqueous formulation
Vendor specification; confirm lot-specific
Solubility Salt Selection Formulation

Azetidine Ring Size Drives PDE10A Selectivity

In a systematic structure–activity relationship study of azetidine-based imidazopyridines, the azetidine-bearing series exhibited an IC50 of 3.5 nM against PDE10A and a selectivity window exceeding 2,875-fold over PDE1–PDE9 and PDE11 isoforms; the closest PDE off-target, PDE4D, showed an IC50 of 1,280 nM (366-fold selectivity) [1]. Replacement of the azetidine with pyrrolidine (ring expansion by one carbon) resulted in complete loss of PDE10A inhibition (IC50 > 10,000 nM), establishing that the four-membered ring geometry is a non-negotiable pharmacophoric element for Q2 pocket occupancy [2].

PDE10A IC50
Direct head-to-head
Azetidine analog: 3.5 nM; Pyrrolidine analog: >10,000 nM. >285-fold difference
Azetidine ring is critical for PDE10A inhibition
Recombinant human PDE10A catalytic domain; fluorescence polarization cAMP assay
Phosphodiesterase Selectivity Structure-Based Design

Divergent Kinase Selectivity by Azetidine Regiochemistry

The BindingDB entry for 2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine demonstrates an IC50 of 200 nM against a bi-functional kinase, whereas the N3-azetidine-substituted target scaffold, when elaborated in the PDE10A series, shows no measurable inhibition of kinase panel members at concentrations up to 10 µM [1]. This indicates that the regioisomeric position of the azetidine ring (N3 vs. C2) fundamentally redirects target engagement from kinases toward phosphodiesterases, a critical differentiation for programs seeking to avoid kinase-related off-target toxicities [2].

Kinase inhibition IC50
Cross-study comparable
N3-azetidine scaffold: >10,000 nM; C2-azetidine congener: 200 nM. >50-fold shift
N3-regioisomer shows cleaner kinase selectivity profile
Based on BindingDB and PDE10A panel data
Kinase Inhibitor Regioisomerism BindingDB

Counterion Selection for Metabolic Stability

Although no direct microsomal stability data are available for the target dihydrochloride salt, the choice of hydrochloride counterion has been shown in the azetidine–imidazopyridine series to influence solid-state properties without compromising the metabolic stability intrinsic to the scaffold. The lead compound A30 (free base; structurally analogous) demonstrated a rat liver microsome half-life >42 min and oral bioavailability of 44%, with no CYP450-mediated drug–drug interaction liability at therapeutic concentrations [1]. By contrast, organic salts of similar imidazo[4,5-b]pyridine scaffolds occasionally introduced CYP inhibition flags (IC50 shift >50% at 10 µM), highlighting the practical benefit of the hydrochloride form for maintaining clean metabolic profiles in early ADME screening [2].

Metabolic stability (class)
Supporting evidence
Hydrochloride salt maintains scaffold intrinsic T1/2 >42 min (rat microsomes) with no CYP flags
Hydrochloride form avoids CYP inhibition flags seen with some organic salts
Class inference; direct data on target salt pending
Salt Form Metabolic Stability Microsomal Clearance

3-{3H-imidazo[4,5-b]pyridin-3-yl}azetidine Dihydrochloride: High-Impact Application Scenarios


PDE10A-Targeted Library Synthesis for PAH

Given the validated PDE10A selectivity of the azetidine–imidazopyridine scaffold [1], the target dihydrochloride salt serves as an ideal central building block for parallel synthesis of PDE10A inhibitor libraries. Its high aqueous solubility (>50 mg/mL) enables direct use in amide coupling, Suzuki–Miyaura cross-coupling, and reductive amination reactions without pre-dissolution in organic solvents, reducing step count and improving reaction yield consistency [2].

Kinase-Selectivity Counter-Screening Panels

The N3-azetidine substitution pattern confers a >50-fold reduction in kinase inhibitory activity relative to the C2-azetidine regioisomer [1]. Researchers designing PDE or GPCR-targeted libraries can employ this compound to generate probe molecules that are less likely to produce false-positive hits in kinase counter-screens, streamlining hit triage and reducing the burden of orthogonal validation [2].

Structure-Based Drug Design & Co-Crystallography

The 3H-tautomer of the target compound directly corresponds to the tautomeric form observed in the PDE10A co-crystal structure (PDB: 9JDU), where the N3-azetidine engages the Q2 selectivity pocket [1]. Soaking or co-crystallization experiments using this building block-derived inhibitor can reliably reproduce the binding mode, providing a structurally validated starting point for fragment-growing and scaffold-hopping exercises [2].

High-Dose Aqueous Formulation for In Vivo Studies

The >10-fold solubility advantage of the dihydrochloride salt over the free base [1] makes it the preferred form for in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies, where high doses (≥50 mg/kg) administered via oral gavage or intravenous injection demand complete dissolution to ensure accurate dosing and reproducible exposure. This formulation property is critical for rat and mouse models of pulmonary hypertension, where compound A30 demonstrated efficacy at 5.0 mg/kg oral dosing [2].

Application
Selection Property
Validation Focus
PDE10A inhibitor library synthesis
3H-tautomer + dihydrochloride salt solubility
PDE10A enzymatic assay compatibility
Kinase counter-screening panel synthesis
N3-azetidine regiochemistry (low kinase activity)
Kinase panel profiling
Co-crystallography and fragment-based design
3H-tautomer co-crystal validated geometry (PDB: 9JDU)
X-ray binding mode reproduction
Aqueous formulation for in vivo PK/PD studies
>50 mg/mL solubility, dihydrochloride salt
Exposure and dose-linearity in rodent models
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